腺嘌呤二盐酸盐

描述

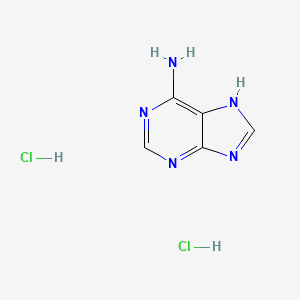

Adenine dihydrochloride is a derivative of adenine, a purine base that forms a component of DNA and RNA. It is also a part of many multivitamins . Adenine is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) .

Synthesis Analysis

Adenine has been used in the design of metal-nucleobase frameworks. The coordination of metal ions affords a variety of oligomeric and polymeric species . In a study, adenine reacted with phenyl glycidyl ether in the presence of K2CO3 in anhydrous DMF at 105–110°C, yielding an N9-alkyl derivative .

Molecular Structure Analysis

The molecular structure of adenine dihydrochloride has been studied using various techniques. For example, the crystal structure of adenine dihydrochloride has been reported . Moreover, the structural properties of complexes of nucleobases and Au13 golden nanocluster have been investigated by DFT calculations and DFT-MD simulation .

Chemical Reactions Analysis

Adenine reacts with phenyl glycidyl ether depending on the solvent nature. In DMF in the presence of K2CO3, an N9-alkyl derivative, an experimental antiviral drug 9-(2-hydroxy-3-phenoxypropyl)adenine, was formed predominantly .

Physical And Chemical Properties Analysis

The physical and chemical properties of adenine dihydrochloride can be found in various databases such as PubChem .

科学研究应用

结构洞察

- 质子化和几何结构: 腺嘌呤二盐酸盐,在N(1)和N(7)质子化时,与其中性和单质子化形式相比,咪唑环的几何结构发生显著变化。通过X射线研究揭示了这一点,突出了其结构上的独特性 (Iwasaki, 1974)。

辐射效应

- 顺磁物种形成: 对暴露于辐射下的腺嘌呤二盐酸盐晶体的研究表明,形成了包括位于咪唑环N(7)上的腺嘌呤阴离子和自由基在内的顺磁物种。这些发现有助于理解辐射对核酸碱基的影响 (Hüttermann, 1975)。

- 电子加成和自由基: 对腺嘌呤二盐酸盐进行电离辐射会导致在质子化碱基上加入一个电子,产生一个自由基,其自旋密度位于C-8碳原子上。这是通过ESR–ENDOR光谱观察到的 (Box & Budzinski, 1976)。

抗菌应用

- 抗菌聚氯乙烯: 腺嘌呤已被用作制备抗菌聚氯乙烯(PVC)的前体,对革兰氏阳性和革兰氏阴性细菌均表现出有效性。这突显了其在开发抗菌材料方面的潜力 (Abdel‐Monem等,2021)。

核苷酸类似物

- 抗病毒核苷酸类似物: (S)-9-(2,3-二羟基丙基)腺嘌呤,一种核苷酸类似物,已显示出对各种DNA和RNA病毒复制的抑制作用,表明其在抗病毒治疗中的潜力 (De Clercq et al., 1978)。

生物和化学传感器

- 基于SERS的检测: 一项关于使用表面增强拉曼散射(SERS)检测腺嘌呤的研究揭示了一种能够检测低浓度腺嘌呤的新型传感器。这对生物医学和农业应用具有重要意义 (Tzeng & Lin, 2020)。

催化和配位

- 催化和配位性质: 腺嘌呤在酶辅因子和信使系统中起着重要作用,在各种生化过程中发挥关键的催化作用。其多功能配位能力和氢键容量已被用于材料合成和催化 (Verma, Mishra, & Kumar, 2010)。

光谱学应用

- 腺嘌呤的振动光谱: 一项利用振动光谱技术结合DFT计算探索腺嘌呤构象的综合研究,强调了其在核碱基研究中的重要性 (Lopes et al., 2013)。

作用机制

Target of Action

Adenine dihydrochloride primarily targets adenosine receptors . These receptors, specifically A1R, A2aR, and A3R, play a crucial role in various physiological processes, including inflammation, immune response, and cell proliferation . Adenine also targets other molecules such as DNA and enzymes like adenine phosphoribosyltransferase and S-methyl-5’-thioadenosine phosphorylase .

Mode of Action

Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . This interaction with its targets leads to changes in cellular metabolism and energy transfer.

Biochemical Pathways

Adenine dihydrochloride affects several biochemical pathways. It participates in numerous redox reactions as a part of Nicotinamide adenine dinucleotide (NAD) . It is also a substrate for regulatory modifications of proteins and nucleic acids via the addition of ADP-ribose moieties or removal of acyl groups by transfer to ADP-ribose . Furthermore, adenine is a key marker of kidney fibrosis for diabetic kidney disease .

Pharmacokinetics

The pharmacokinetics of adenine dihydrochloride involves its transformation into various adenine derivatives that perform important functions in cellular metabolism . These derivatives include adenosine, which can be bonded with from one to three phosphoric acid units, yielding AMP, ADP, and ATP

Result of Action

The action of adenine dihydrochloride results in various molecular and cellular effects. For instance, it has been identified as a key marker of kidney fibrosis in diabetic kidney disease . Adenine’s anti-inflammatory mechanism may involve adenine phosphoribosyltransferase-catalyzed intracellular AMP elevation, which stimulates AMPK activation .

Action Environment

The action, efficacy, and stability of adenine dihydrochloride can be influenced by various environmental factors. For example, in the context of kidney diseases, metabolomics studies have indicated that adenine plays a role in the development of nephrolithiasis, glomerular disorders, or tubulointerstitial diseases . .

安全和危害

未来方向

Adenine has substantial promise in basic research and as therapeutic agents for the correction of pathogenic mutations. The development of adenine transversion editors has posed a particular challenge. These editors enable efficient adenine transversion, including precise A•T-to-C•G editing . Future research directions should prioritize enhancing the precision of base editing, minimizing off-target effects, and developing safer, more efficacious delivery mechanisms .

属性

IUPAC Name |

7H-purin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.2ClH/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRTYYYVRIKLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural difference between neutral adenine and adenine dihydrochloride?

A1: Adenine dihydrochloride is formed by the protonation of adenine at two nitrogen atoms. X-ray crystallography reveals that these protonation sites are N(1) and N(7). [] This double protonation significantly alters the geometry of the imidazole ring compared to neutral or N(1)-monoprotonated adenine. []

Q2: How does ionizing radiation affect adenine dihydrochloride at low temperatures?

A2: When single crystals of adenine dihydrochloride are exposed to ionizing radiation at 4.2 K, a reduction reaction occurs. [] This leads to the formation of a free radical characterized by the addition of an electron to the protonated base. [] Electron Spin Resonance (ESR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy studies indicate a spin density of approximately 0.30 on the C-8 carbon atom of the resulting radical. []

Q3: How can Raman spectroscopy be used to characterize adenine dihydrochloride?

A3: Polarized Raman spectroscopy provides detailed information about the vibrational modes of adenine dihydrochloride. By analyzing the Raman scattering tensors of a single crystal, researchers can determine both the anisotropic and isotropic molecular Raman scattering tensors for each vibrational mode. [] This data can be used to identify and characterize the compound.

Q4: Can you elaborate on the experimental techniques used to study the radical formation in adenine dihydrochloride upon irradiation?

A4: Researchers employed ESR and ENDOR spectroscopy to study the free radical generated by irradiating adenine dihydrochloride crystals at 4.2 K. [] ESR spectroscopy detects the presence of unpaired electrons, confirming the formation of a free radical. ENDOR spectroscopy further elucidates the interaction between the unpaired electron and nearby nuclei, revealing a significant hyperfine coupling with the C8-H proton. [] This coupling constant provides valuable information about the distribution of electron spin density within the radical.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473458.png)

![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473460.png)

![2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473461.png)

![Methyl 3-[(piperidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473462.png)

![(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate](/img/structure/B1473470.png)

![Methyl 3-[(piperidin-4-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473471.png)

![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)

![2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473473.png)

![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)